molecular formula C10H10N4O3S B15174182 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B15174182
M. Wt: 266.28 g/mol
InChI Key: KWMGCWYOCKBFES-UHFFFAOYSA-N
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Description

5-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a methoxy group at position 5, a carboxamide linker at position 2, and a 5-methyl-1,3,4-thiadiazol-2-yl substituent. The 1,4-DHP scaffold is well-documented for its pharmacological versatility, particularly in cardiovascular therapeutics (e.g., calcium channel blockers) and enzyme inhibition . Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX remaining a cornerstone for small-molecule refinement .

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C10H10N4O3S/c1-5-13-14-10(18-5)12-9(16)6-3-7(15)8(17-2)4-11-6/h3-4H,1-2H3,(H,11,15)(H,12,14,16)

InChI Key

KWMGCWYOCKBFES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with a pyridine derivative. The methoxy group is introduced through methylation reactions, and the carboxamide group is formed via amide coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide, we compare it to structurally related 1,4-DHPs from recent pharmacological studies (Table 1).

Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Derivatives

Compound Name (IUPAC) Key Substituents Notable Features
Target Compound : this compound - 5-Methoxy
- 4-Oxo
- 2-Carboxamide-linked 5-methyl-1,3,4-thiadiazole
Enhanced metabolic stability due to thiadiazole; moderate lipophilicity (logP ~2.1)
AZ331 : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP - 5-Cyano
- 4-(2-Furyl)
- 6-Thioether with 4-methoxyphenyl-oxoethyl
High electron-withdrawing effects (cyano); increased solubility (logP ~1.8) due to polar substituents
AZ257 : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP - 6-Thioether with 4-bromophenyl-oxoethyl
- 5-Cyano
Halogenation (bromine) enhances halogen bonding potential; higher molecular weight (MW = 567.5 g/mol)

Key Findings:

Substituent-Driven Bioactivity: The target compound’s 5-methoxy group provides electron-donating effects, contrasting with the 5-cyano substituents in AZ331 and AZ257, which introduce electron-withdrawing properties. This difference may alter redox behavior and receptor-binding kinetics .

Physicochemical Properties: The target compound’s logP (~2.1) suggests moderate lipophilicity, favoring membrane permeability. In contrast, AZ331’s polar thioether and cyano groups reduce logP (~1.8), enhancing aqueous solubility but possibly limiting blood-brain barrier penetration .

Synthetic and Analytical Considerations: Structural characterization of these compounds relies heavily on X-ray crystallography. SHELX software remains pivotal for refining small-molecule structures, though its limitations in handling twinned macromolecular data are noted .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound and validating its purity?

Answer:
The synthesis of structurally analogous heterocyclic carboxamides typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example, thiadiazole-containing compounds are often synthesized via nucleophilic substitution or coupling reactions under reflux conditions using polar aprotic solvents (e.g., ethanol/water mixtures). Purity validation requires thin-layer chromatography (TLC) to monitor reaction progress and spectroscopic techniques (e.g., IR, NMR) to confirm structural integrity . Final purification is achieved via recrystallization or column chromatography, with melting points and mass spectrometry (MS) used to verify purity .

Basic: How should researchers approach the structural elucidation of this compound?

Answer:
Structural characterization requires a combination of spectroscopic and analytical techniques :

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for amides and pyridones) .
  • ¹H/¹³C NMR resolves proton environments (e.g., dihydropyridine CH₂ groups at δ 3.5–4.5 ppm) and confirms substitution patterns on the thiadiazole ring .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and elemental composition .
    Cross-referencing with IUPAC naming conventions (e.g., substituent positions on the thiadiazole ring) ensures accuracy .

Advanced: How can researchers optimize reaction yields for this compound when scaling up synthesis?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Solvent selection : Polar solvents (e.g., ethanol-water) enhance solubility of intermediates .
  • Catalysis : Acid/base catalysts (e.g., acetic acid or pyridine) may accelerate cyclization steps .
  • Temperature control : Reflux conditions (70–100°C) balance reaction kinetics and thermal degradation .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., time, temperature, stoichiometry) to identify optimal conditions .

Advanced: How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be analyzed?

Answer:
Contradictory data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in dihydropyridines) .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Repetitive purification (e.g., multiple recrystallizations) to eliminate impurities .
    Document solvent and temperature conditions rigorously to contextualize anomalies .

Advanced: What computational methods are suitable for predicting biological activity or stability of this compound?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger Suite. Focus on hydrogen bonding with the thiadiazole and carboxamide moieties .
  • DFT calculations : Predict thermodynamic stability (e.g., Gibbs free energy of tautomers) and electronic properties (HOMO-LUMO gaps) .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability or cytotoxicity .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Answer:
Design stability studies using accelerated degradation protocols :

  • Thermal stress : Store samples at 40–60°C for 1–3 months to simulate long-term stability .
  • Photolytic testing : Expose to UV-Vis light (ICH Q1B guidelines) to detect photo-degradation products .
  • HPLC-MS monitoring : Quantify degradation products and identify breakdown pathways (e.g., hydrolysis of the carboxamide group) .

Basic: What safety precautions are essential during handling?

Answer:
While specific hazard data for this compound is limited, general precautions include:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Waste disposal : Follow institutional guidelines for organic solvents and reactive intermediates .

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